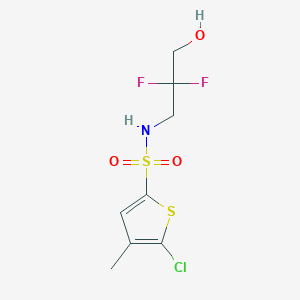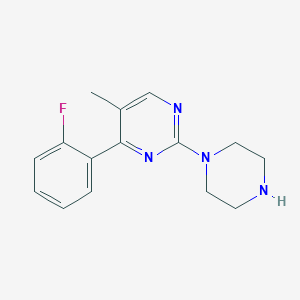![molecular formula C8H19N3O2S B6628496 1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine](/img/structure/B6628496.png)
1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine, also known as SR9009, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. SR9009 is a selective androgen receptor modulator (SARM) that is known to activate the Rev-Erb protein, which plays a role in regulating the body's circadian rhythm.
Scientific Research Applications
1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine has been studied for its potential applications in various fields, including medicine, sports performance, and agriculture. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory and cancer-related diseases. In sports performance, this compound has been shown to improve endurance and metabolism, making it a popular choice among athletes. In agriculture, this compound has been studied for its potential to increase crop yield and improve plant growth.
Mechanism of Action
1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine works by binding to the Rev-Erb protein, which plays a role in regulating the body's circadian rhythm. By activating the Rev-Erb protein, this compound can increase the body's metabolism and energy expenditure, leading to improved endurance and weight loss. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which may be related to its ability to regulate the circadian rhythm.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, improved endurance, and anti-inflammatory and anti-cancer properties. This compound has also been shown to improve glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine in lab experiments is its ability to selectively activate the Rev-Erb protein. This allows researchers to study the effects of circadian rhythm regulation on various biological processes. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain high purity and yield.
Future Directions
There are a number of future directions for 1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine research, including its potential applications in medicine, sports performance, and agriculture. In medicine, this compound may be studied further for its potential to treat inflammatory and cancer-related diseases. In sports performance, this compound may be studied further for its potential to improve endurance and metabolism. In agriculture, this compound may be studied further for its potential to increase crop yield and improve plant growth. Additionally, future research may focus on improving the synthesis method of this compound to make it more accessible for research purposes.
Synthesis Methods
1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine is synthesized through a multi-step process that involves the reaction of 1,4-cyclobutanedione with 2-bromoacetophenone to form a cyclobutanone intermediate. This intermediate is then reacted with isopropylamine and sulfur dioxide to form the final product, this compound. The synthesis method of this compound is complex and requires careful attention to detail to ensure high purity and yield.
Properties
IUPAC Name |
1-[(propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2S/c1-7(2)11-14(12,13)10-6-8(9)4-3-5-8/h7,10-11H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNRMQWPNMZAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)NCC1(CCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)

![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)

![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)
![2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
![2-Fluoro-5-[(6-methoxypyridin-2-yl)methylamino]benzoic acid](/img/structure/B6628455.png)
![2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide](/img/structure/B6628463.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-3-methylpiperazin-2-one](/img/structure/B6628483.png)
![N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B6628486.png)
![2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile](/img/structure/B6628488.png)
![5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide](/img/structure/B6628492.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B6628499.png)
![2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6628505.png)
